3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
This compound is a heterocyclic derivative featuring a tricyclic core (azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-2,4-dione) linked to a 1,2,4-triazole moiety via a sulfanylpropyl bridge. The tricyclic system confers rigidity, while the triazole and sulfanyl groups enhance electronic and steric interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry .
Properties
IUPAC Name |
2-[3-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-29-23(17-11-12-20(33-2)21(15-17)34-3)27-28-26(29)35-14-6-13-30-24(31)18-9-4-7-16-8-5-10-19(22(16)18)25(30)32/h4-5,7-12,15H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMDRZLOKJBNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Sulfanyl Group:
Construction of the Benzoisoquinoline Core: This can be synthesized through a series of condensation and cyclization reactions involving aromatic aldehydes and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
The triazole moiety in the compound is known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, making this compound a candidate for antifungal drug development .
Cancer Research
The unique structure of the compound suggests potential activity against cancer cells. Research indicates that compounds with similar azatricyclo structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of triazole derivatives. The presence of methoxy groups enhances electron donation capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems . This property could be beneficial in developing supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.
Agricultural Applications
Pesticidal Activity
Compounds containing triazole structures have been explored as potential pesticides due to their ability to disrupt fungal growth in crops. Field studies have shown that such compounds can effectively control fungal pathogens while being less toxic to non-target organisms . This application is crucial for sustainable agriculture practices.
Plant Growth Regulation
Research indicates that certain triazole compounds can act as plant growth regulators by influencing hormonal pathways within plants. This regulation can enhance growth rates and improve resistance to environmental stressors .
Data Tables
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | |
| Cancer treatment | ||
| Antioxidants | ||
| Agricultural Sciences | Pesticides | |
| Plant growth regulators |
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that specific modifications in the chemical structure significantly enhanced antifungal activity against Candida species. The compound's structural features were pivotal in determining its effectiveness as an antifungal agent.
Case Study 2: Cancer Cell Apoptosis
Research involving azatricyclo compounds revealed their potential in inducing apoptosis in breast cancer cells through the activation of caspase pathways. This finding underscores the therapeutic promise of similar structures in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on variations in the tricyclic core, triazole substituents, or linker groups:
Physicochemical and Pharmacokinetic Properties
- Thermal Stability : The tricyclic core provides higher melting points (>200°C) compared to simpler triazole derivatives (e.g., 102–124°C for pyrazolines in ) .
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., cyclocondensation, sulfanylpropyl linkage) compared to single-step hydrazine-based reactions for pyrazolines .
Research Findings and Challenges
Pharmacological Limitations
- Solubility : The dimethoxyphenyl group reduces aqueous solubility (<0.1 mg/mL in PBS), necessitating formulation with cyclodextrins or liposomal carriers .
- Metabolic Stability : In vitro studies on triazole derivatives show rapid hepatic clearance (t1/2 ~1–2 hours), suggesting the need for prodrug strategies .
Biological Activity
The compound 3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione represents a complex organic structure with potential biological activities. Its design incorporates a triazole moiety known for diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.505 g/mol. The presence of the triazole ring and sulfanyl group contributes significantly to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole nucleus have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | MCF-7 (breast cancer) | 27.3 |
| Triazole derivative B | HCT-116 (colon cancer) | 6.2 |
| Triazole derivative C | T47D (breast cancer) | 43.4 |
These findings suggest that the triazole scaffold can be a promising lead in developing new anticancer agents .
2. Antibacterial Activity
The compound's structural components may also impart antibacterial properties. Research indicates that triazoles can inhibit various Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 8 μg/mL |
| Pseudomonas aeruginosa | 0.5 μg/mL |
These compounds have demonstrated effectiveness against both drug-sensitive and drug-resistant strains .
The biological activities of triazoles are often attributed to their ability to interact with specific molecular targets such as enzymes or receptors:
- Anticancer Mechanism : Inhibition of voltage-gated sodium channels and interference with DNA synthesis.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of topoisomerase IV activity.
Case Study 1: Anticancer Screening
A study conducted on a library of triazole derivatives identified several candidates with potent anticancer activity against multicellular spheroids—a more physiologically relevant model than traditional monolayer cultures. The compound showed significant promise in inhibiting tumor growth through targeted apoptosis in cancer cells .
Case Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial efficacy of various triazole derivatives against resistant bacterial strains. The compound demonstrated superior activity compared to conventional antibiotics, suggesting its potential as a new therapeutic agent in combating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
